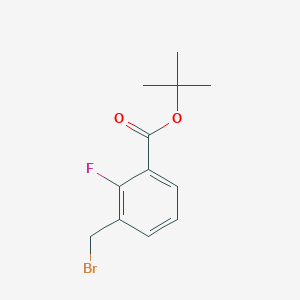

tert-Butyl 3-(bromomethyl)-2-fluorobenzoate

Description

tert-Butyl 3-(bromomethyl)-2-fluorobenzoate is a halogenated aromatic ester featuring a bromomethyl (-CH2Br) group at position 3 and a fluorine atom at position 2 of the benzoate ring, protected by a tert-butyl ester. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactivity of the bromomethyl group and the stability conferred by the tert-butyl moiety. Its structural attributes enable applications in cross-coupling reactions, alkylation, and nucleophilic substitutions .

Properties

Molecular Formula |

C12H14BrFO2 |

|---|---|

Molecular Weight |

289.14 g/mol |

IUPAC Name |

tert-butyl 3-(bromomethyl)-2-fluorobenzoate |

InChI |

InChI=1S/C12H14BrFO2/c1-12(2,3)16-11(15)9-6-4-5-8(7-13)10(9)14/h4-6H,7H2,1-3H3 |

InChI Key |

APINIIHHXZPMJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1F)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(bromomethyl)-2-fluorobenzoate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 3-methyl-2-fluorobenzoic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting bromomethyl derivative is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for tert-Butyl 3-(bromomethyl)-2-fluorobenzoate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group at position 3 undergoes nucleophilic substitution (SN2) due to the electron-withdrawing effect of the adjacent fluorine atom, which enhances the electrophilicity of the methyl carbon.

Key Reactions and Conditions:

Mechanistic Notes :

-

Reactions with primary/secondary amines (e.g., pyrrolidine derivatives) proceed via a two-step process: initial SN2 displacement followed by workup to isolate the amine product .

-

Steric hindrance from the tert-butyl group minimally affects reactivity due to the para-position relationship with the bromomethyl site .

Deprotection of the tert-Butyl Ester

The tert-butyl ester is stable under basic conditions but cleaved under acidic hydrolysis to yield the corresponding carboxylic acid.

Hydrolysis Conditions:

| Acid | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Trifluoroacetic acid | DCM | rt, 2–4 h | 3-(Bromomethyl)-2-fluorobenzoic acid | 95% | |

| HCl (4 M in dioxane) | Dioxane | rt, 1–2 h | 3-(Bromomethyl)-2-fluorobenzoic acid | 90% |

Applications :

-

The deprotected carboxylic acid serves as a precursor for amide couplings or further functionalization .

Elimination Reactions

Under strong basic conditions, the bromomethyl group may participate in elimination pathways.

Example Reaction:

| Base | Solvent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| DBU | THF | 60°C, 12 h | 2-Fluoro-3-vinylbenzoate | 55% |

Notes :

Suzuki-Miyaura Coupling:

| Catalyst | Ligand | Base | Product | Yield | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₂CO₃ | 3-(Arylmethyl)-2-fluorobenzoate | 40–50% |

Challenges :

-

Low yields are attributed to steric hindrance from the tert-butyl group and competing side reactions .

Functional Group Interconversion

The bromomethyl group can be converted into other functionalities for downstream applications.

Oxidation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 80°C, 6 h | 3-Carboxy-2-fluorobenzoate | 75% |

Scientific Research Applications

tert-Butyl 3-(bromomethyl)-2-fluorobenzoate has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.

Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for imaging and diagnostic purposes.

Organic Synthesis: The compound is a versatile building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(bromomethyl)-2-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

tert-Butyl 3-(Bromomethyl)-4-Fluorobenzoate (CAS 193473-82-4)

- Substitution Pattern : Bromomethyl at position 3, fluorine at position 4.

- Key Differences : The fluorine’s position alters electronic effects (e.g., para-directing vs. ortho-directing in electrophilic substitution). Steric hindrance near the bromomethyl group may differ, influencing reaction kinetics in Suzuki-Miyaura couplings .

- Synthetic Utility : Positional isomerism affects regioselectivity in downstream reactions, such as cyclizations or functionalizations.

tert-Butyl 4-Bromo-2-Fluorobenzoate (CAS 1958100-37-2)

- Substitution Pattern : Bromine at position 4, fluorine at position 2.

- Key Differences : The absence of a bromomethyl group limits its utility in alkylation reactions. Instead, the bromine atom enables aryl cross-coupling (e.g., with boronic acids in Pd-catalyzed reactions) .

- Stability : The tert-butyl ester enhances hydrolytic stability compared to methyl/ethyl analogs, making it suitable for prolonged storage.

Functional Group Variants

Ethyl 5-Bromo-2-Fluorobenzoate (CAS 612835-53-7)

- Substitution Pattern : Bromine at position 5, fluorine at position 2, ethyl ester.

- Key Differences : The smaller ethyl group reduces steric protection, increasing susceptibility to hydrolysis. The bromine (vs. bromomethyl) restricts alkylation applications but facilitates aryl-aryl bond formation .

- Reactivity : Lower molecular weight may improve solubility in polar solvents, favoring reactions like ester saponification.

Methyl 5-(((2',3'-O-Isopropylideneadenosyl)Thio)Methyl)-2-Fluorobenzoate (4n)

- Substitution Pattern: Fluorine at position 2, thiomethyl-adenosine derivative at position 5.

- Key Differences: Designed as a methyltransferase inhibitor, this compound highlights the biological relevance of fluorobenzoate scaffolds. The methyl ester and adenosine moiety contrast with the tert-butyl group’s inertness, suggesting divergent metabolic pathways .

Data Table: Comparative Properties

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Reactivity Highlights |

|---|---|---|---|---|

| tert-Butyl 3-(bromomethyl)-2-fluorobenzoate | - | C12H14BrFO2 | BrCH2 (C3), F (C2), tert-butyl | Alkylation, nucleophilic substitution |

| tert-Butyl 3-(bromomethyl)-4-fluorobenzoate | 193473-82-4 | C12H14BrFO2 | BrCH2 (C3), F (C4), tert-butyl | Regioselective cross-coupling |

| Ethyl 5-bromo-2-fluorobenzoate | 612835-53-7 | C9H8BrFO2 | Br (C5), F (C2), ethyl | Suzuki-Miyaura coupling, ester hydrolysis |

| tert-Butyl 4-bromo-2,6-difluorobenzoate | 955887-09-9 | C11H10BrF2O2 | Br (C4), F (C2/C6), tert-butyl | Enhanced electronic effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3-(bromomethyl)-2-fluorobenzoate, and what key intermediates should be prioritized?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzoate ester. For example, starting with tert-butyl 2-fluoro-3-methylbenzoate, bromination using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) can introduce the bromomethyl group. Key intermediates include the methyl-substituted precursor and brominated derivatives. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side reactions such as over-bromination .

Q. How can the purity and structural integrity of tert-butyl 3-(bromomethyl)-2-fluorobenzoate be confirmed post-synthesis?

- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm the bromomethyl (-CH2Br) and fluorobenzoate groups. For purity, HPLC with UV detection (λ = 254 nm) is recommended, with a C18 column and acetonitrile/water mobile phase. Cross-reference with high-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M+H]<sup>+</sup> for C12H13BrFO2: ~309.0) .

Q. What storage conditions are optimal to prevent degradation of this compound?

- Methodological Answer : Store at -20°C under inert gas (argon/nitrogen) in amber vials to prevent light-induced decomposition. Moisture-sensitive bromomethyl groups may hydrolyze to hydroxymethyl derivatives; thus, anhydrous solvents (e.g., THF, DCM) should be used during handling. Monitor purity via HPLC every 3–6 months .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected <sup>19</sup>F NMR shifts) be resolved during characterization?

- Methodological Answer : Unusual <sup>19</sup>F shifts may arise from steric effects or solvent interactions. Compare experimental data with computed NMR spectra (using software like Gaussian or ORCA ) to validate assignments. For example, fluorine’s electron-withdrawing effect on adjacent bromomethyl groups may deshield protons, causing unexpected splitting patterns. Solvent effects (e.g., DMSO vs. CDCl3) should also be tested .

Q. What strategies mitigate competing side reactions (e.g., elimination or ester hydrolysis) during functionalization of the bromomethyl group?

- Methodological Answer : Use low-temperature conditions (0–5°C) and mild bases (e.g., K2CO3 instead of NaOH) to suppress elimination. For nucleophilic substitutions (e.g., Suzuki coupling), protect the ester group with acid-labile tert-butyl to prevent hydrolysis. Monitor reaction progress via TLC with iodine staining for bromine-containing intermediates .

Q. How does the steric bulk of the tert-butyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The tert-butyl group reduces electrophilicity at the benzoate carbonyl, slowing undesired nucleophilic attacks. However, steric hindrance may reduce coupling efficiency in reactions like Buchwald-Hartwig amination. Computational modeling (DFT) can predict transition-state geometries to optimize ligand selection (e.g., bulky phosphines vs. NHC ligands) .

Q. What analytical challenges arise in quantifying trace impurities (e.g., dehydrohalogenation byproducts) in this compound?

- Methodological Answer : Trace alkenes (from HBr elimination) can be quantified using GC-MS with a DB-5MS column. For polar impurities, LC-QTOF-MS in negative ion mode enhances detection sensitivity. Calibrate against synthetic standards of suspected byproducts (e.g., tert-butyl 2-fluoro-3-vinylbenzoate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.